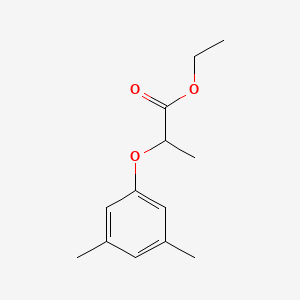

2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester

Description

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethylphenoxy)propanoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |

InChI Key |

VUORDMCVSLAQAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3,5-Dimethylphenol with Ethyl Bromopropionate

A common approach involves the reaction of 3,5-dimethylphenol with ethyl bromopropionate in the presence of a base such as potassium carbonate in a polar aprotic solvent like 2-butanone. The reaction is typically refluxed for 24 hours to ensure complete alkylation.

| Reagents | Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| 3,5-Dimethylphenol, ethyl bromopropionate, K2CO3 | Reflux in 2-butanone, 24 h | ~50 | Ester, mp ~45°C (crude) |

After reaction completion, the mixture is filtered hot to remove solids, solvent evaporated, and unreacted phenol extracted with alkaline aqueous solution. The crude ester is isolated and can be purified by recrystallization or chromatography.

Hydrolysis of the Ester to the Acid

The ethyl ester is then hydrolyzed to the corresponding acid by treatment with aqueous sodium hydroxide in ethanol under reflux for 1.5 hours. After removal of ethanol under reduced pressure, the aqueous solution is acidified with mineral acid (e.g., hydrochloric acid) to precipitate the acid.

| Reagents | Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Ethyl ester, NaOH, aqueous ethanol | Reflux, 1.5 h | ~68-75 | Acid, mp ~157°C (recrystallized) |

The acid is isolated by filtration or extraction with ethyl ether and purified by recrystallization from solvents such as dichloroethane.

Alternative Method: Methylation and Nitrile Intermediate Route

Another method involves the preparation of 2-cyano-2-(3,5-dimethyl-phenoxy)-propionic acid ethyl ester as an intermediate. This is achieved by:

- Reacting the corresponding 2-cyano-2-(3,5-dimethyl-phenoxy)-acetic acid ethyl ester with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of sodium ethoxide in anhydrous ethanol.

- The reaction is carried out at room temperature followed by heating for several hours.

- The product is isolated by extraction and vacuum distillation.

Subsequently, the nitrile ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) with heating to yield the target propionic acid ethyl ester after acidification and extraction.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation | Dimethyl sulfate, NaOEt, EtOH, RT + heat | ~80-85 | High purity, vacuum distilled |

| Hydrolysis | NaOH, aqueous EtOH, reflux | ~85 | Acidification to isolate acid |

This method provides high yields and purity and allows for crystallization and purification of intermediates.

Reaction Conditions and Optimization

- Solvents : Ethanol and methanol are preferred solvents for alkylation and hydrolysis steps due to their polarity and ability to dissolve reactants and bases.

- Bases : Sodium ethoxide or sodium hydroxide are commonly used bases for methylation and hydrolysis, respectively.

- Temperature : Alkylation and methylation reactions are typically performed at room temperature to reflux (20–100°C), while hydrolysis requires reflux conditions.

- Purification : Recrystallization from aqueous alcoholic solutions or organic solvents (benzene, dichloroethane) is effective for purifying the final product and intermediates.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 3,5-Dimethylphenol + ethyl bromopropionate, K2CO3, reflux in 2-butanone, 24 h | This compound (crude) | ~50 | Requires purification |

| Hydrolysis | NaOH in aqueous ethanol, reflux 1.5 h, acidification | 2-(3,5-Dimethyl-phenoxy)-propionic acid (acid form) | 68-75 | Recrystallization improves purity |

| Methylation + Nitrile route | Dimethyl sulfate or methyl iodide, NaOEt, EtOH, RT + heat | 2-cyano-2-(3,5-dimethyl-phenoxy)-propionic acid ethyl ester | 80-85 | High yield, vacuum distillation |

| Hydrolysis of nitrile ester | NaOH aqueous ethanol, reflux, acidification | Target propionic acid ethyl ester | ~85 | High purity, crystallization possible |

Research Findings and Notes

- The methylation step using dimethyl sulfate or methyl iodide is critical for introducing the methyl group at the alpha position, which is essential for the propionic acid structure.

- Hydrolysis under basic conditions is preferred for high yield and purity, with acidification to isolate the free acid.

- The use of sodium ethoxide in anhydrous ethanol provides a homogeneous reaction medium, improving reaction rates and yields.

- Purification by recrystallization from aqueous alcoholic solutions or organic solvents yields colorless crystals with high purity.

- The process is scalable and has been reported with yields approaching theoretical values (80-85%) for key steps.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: 2-(3,5-Dimethyl-phenoxy)-propionic acid.

Reduction: 2-(3,5-Dimethyl-phenoxy)-propanol.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Phenyl Ring Substituents

- Chlorinated Analogs: 2-(2,4-Dichlorophenoxy)propionic Acid Isooctyl Ester (): Chlorine atoms increase electronegativity, enhancing herbicidal activity due to stronger electron-withdrawing effects. 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropionic Acid Derivatives (): Chlorine and fluorine substituents significantly alter metabolic stability and toxicity profiles compared to methyl groups .

- Fluorinated Analogs: 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic Acid Ethyl Ester (): Fluorine atoms increase lipophilicity (logP) and resistance to enzymatic degradation, making such compounds valuable in pharmaceuticals. The target compound’s lack of fluorine may result in faster metabolic clearance . (3,5-Difluoro-2-methoxyphenyl)oxo-acetic Acid Ethyl Ester (): Difluoro and methoxy groups create a polar yet stable structure, contrasting with the non-polar dimethylphenoxy group in the target compound .

- Hydroxy/Methoxy Analogs: Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (): Hydroxy and methoxy groups enable hydrogen bonding, increasing water solubility (e.g., logS ≈ -3.5) compared to the hydrophobic dimethylphenoxy group. Boiling point (384.7°C predicted) is higher due to polar interactions .

Ester Group Variations

- Isooctyl vs. Ethyl Esters : Isooctyl esters (e.g., ) exhibit higher molecular weight and lower volatility, extending environmental persistence. Ethyl esters, as in the target compound, may hydrolyze faster in aqueous environments .

Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Boiling Point (°C) | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester | 3,5-dimethylphenoxy, ethyl ester | C₁₃H₁₈O₃ | ~300–320* | ~3.2 | Agrochemicals, plastics |

| 2-(2,4-Dichlorophenoxy)propionic acid isooctyl ester | 2,4-dichloro, isooctyl ester | C₁₅H₂₀Cl₂O₃ | >350 | ~5.1 | Herbicides |

| Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | 4-hydroxy-3,5-dimethoxy, ethyl ester | C₁₃H₁₆O₅ | 384.7 | 1.8 | Pharmaceuticals, antioxidants |

| 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester | 4-CF₃, 3-CF₃, ethyl ester | C₁₂H₁₀F₆O₃ | ~280–300 | 4.5 | Specialty chemicals |

*Estimated based on analog data.

Biological Activity

2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is a compound of significant interest in pharmacology and agricultural chemistry, primarily due to its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a propionic acid backbone with a 3,5-dimethylphenoxy substituent. The synthesis typically involves the reaction of 3,5-dimethylphenol with ethyl 2-bromopropionate in the presence of a base to form the desired ester. The general reaction can be summarized as follows:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its herbicidal properties and potential therapeutic applications.

Herbicidal Activity

Research indicates that compounds with phenoxy groups exhibit significant herbicidal activity. A study demonstrated that similar phenoxypropionic acid derivatives effectively inhibit plant growth by interfering with hormonal pathways in plants. The herbicidal mechanism is primarily attributed to the disruption of auxin transport and signaling pathways .

Antibacterial Activity

In addition to herbicidal properties, the compound has shown promising antibacterial activity against various pathogens. For instance, its efficacy against Pseudomonas aeruginosa was evaluated through secretion and translocation assays. The compound demonstrated an IC50 value comparable to well-known antibacterial agents, indicating its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications on the phenoxy ring significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Reduced potency |

| Fluorine | Moderate potency |

| Methyl | Increased potency |

These findings suggest that subtle changes in the molecular structure can lead to variations in biological efficacy, which is crucial for drug design and optimization .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study on Antibacterial Efficacy : In a comparative study of various phenoxy acids, this compound exhibited significant inhibition of Pseudomonas aeruginosa T3SS-mediated secretion and translocation in CHO cells. The results indicated that selective inhibition could prevent bacterial intoxication without affecting bacterial growth rates .

- Herbicidal Application : Field trials demonstrated that formulations containing this ester effectively controlled weed populations in agricultural settings, leading to improved crop yields without causing phytotoxicity to desirable plants .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via esterification of the parent acid with ethanol under acidic or basic catalysis. For example, analogous syntheses (e.g., ibuprofen ethyl ester) achieve >95% yield using ethanol and catalytic acid . Optimization involves varying temperature (e.g., 100–115°C), base (e.g., triethylamine, TEA), and stoichiometric ratios of reagents . Column chromatography with ethyl acetate/cyclohexane/methanol (3:1:0.1) effectively purifies crude products .

- Critical Parameters : Monitor reaction progress via TLC; adjust solvent polarity during purification to isolate ester derivatives from unreacted acids or byproducts.

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : H NMR to confirm ester (-COOCHCH) and aromatic protons (3,5-dimethylphenoxy group). C NMR verifies carbonyl (C=O) and quaternary carbons .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and aromatic C-H (~3000 cm).

- HPLC-MS : High-resolution mass spectrometry (HRMS) for exact mass determination and purity analysis.

Q. What purification strategies are effective for isolating this ester from complex mixtures?

- Methodology :

- Column Chromatography : Use gradients of ethyl acetate/cyclohexane/methanol (3:1:0.1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., petroleum ether/ethyl acetate) for crystalline product isolation.

- Distillation : For volatile impurities, fractional distillation under reduced pressure may apply.

Advanced Research Questions

Q. How can mechanistic studies elucidate the esterification pathway and rate-limiting steps?

- Methodology :

- Kinetic Isotope Effects (KIE) : Replace hydroxyl protons with deuterium to study proton transfer steps.

- Computational Modeling : Density Functional Theory (DFT) calculations to map energy profiles for acid-catalyzed vs. base-mediated pathways.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., acyloxy intermediates) .

Q. How do steric effects from the 3,5-dimethylphenoxy group influence reactivity in nucleophilic acyl substitution?

- Methodology :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 3,5-dichloro vs. 3,5-dimethyl) and compare reaction rates.

- X-ray Crystallography : Resolve crystal structures to assess steric hindrance around the ester carbonyl .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction kinetics.

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

- Methodology :

- Standardized Protocols : Replicate experiments under controlled humidity, temperature, and solvent systems (e.g., DMSO vs. ethanol).

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds and hygroscopicity .

Q. How can researchers identify and quantify degradation products under oxidative or hydrolytic conditions?

- Methodology :

- Forced Degradation Studies :

- Hydrolysis : Reflux in acidic/basic aqueous solutions; monitor via HPLC.

- Oxidation : Treat with HO or radical initiators; identify quinone derivatives via HRMS.

- Mass Fragmentation Libraries : Compare MS/MS spectra with databases for structural annotation .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements :

- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate exposure; OV/AG-P99 cartridges for organic vapors .

- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal contact.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.